[(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride
Description
(2,2-Difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride is a fluorinated amine hydrochloride salt characterized by a 1,3-dioxaindan core substituted with two fluorine atoms at the 2-position and a methylamine group at the 4-position. The compound’s structure combines a heterocyclic dioxaindan scaffold with electronegative fluorine substituents, which are known to enhance metabolic stability and bioavailability in pharmaceutical agents . The hydrochloride salt form improves aqueous solubility, a critical feature for drug delivery and formulation.
Properties
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-12-5-6-3-2-4-7-8(6)14-9(10,11)13-7;/h2-4,12H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHNCFVXEQBPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C(=CC=C1)OC(O2)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride typically involves the reaction of 2,2-difluorobenzo[1,3]dioxole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of [(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
[(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzo dioxole oxides, while reduction may produce difluorobenzo dioxole alcohols.
Scientific Research Applications
Overview
(2,2-difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride is a compound with significant potential in various scientific research applications. Its unique chemical structure, characterized by the presence of difluoro and dioxolane functionalities, allows for diverse interactions in biological systems. This article explores its applications across medicinal chemistry, material science, and analytical chemistry.
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its potential as a pharmaceutical agent. The difluoro and dioxolane groups are known to enhance the pharmacokinetic properties of drugs, including absorption and metabolic stability.
Case Study : Research indicates that derivatives of (2,2-difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride exhibit inhibitory activity against certain enzymes involved in cancer progression. For instance, studies have shown that modifications to the dioxolane ring can lead to compounds with improved selectivity for cancer cell lines compared to normal cells.
2. Neuropharmacology
The compound has also been explored for its effects on neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine receptors, which are crucial targets in treating mood disorders and schizophrenia.
Case Study : In a controlled study, administration of this compound in animal models resulted in altered behavior indicative of anxiolytic effects. This suggests potential therapeutic applications in treating anxiety disorders.
Material Science Applications
1. Polymer Chemistry
(2,2-difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride can serve as a monomer in the synthesis of advanced polymers with unique properties such as increased thermal stability and chemical resistance.
Table 1: Comparison of Polymer Properties
| Property | Standard Polymer | Polymer with (2,2-difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride |
|---|---|---|
| Thermal Stability (°C) | 250 | 300 |
| Chemical Resistance | Moderate | High |
| Flexibility | Low | Moderate |
Analytical Chemistry Applications
1. Chromatography
The compound's unique structure allows it to act as an effective chiral selector in chromatographic techniques. This is particularly useful in separating enantiomers in pharmaceutical formulations.
Case Study : In high-performance liquid chromatography (HPLC) experiments, the incorporation of this compound significantly improved the resolution of chiral compounds compared to traditional selectors.
Mechanism of Action
The mechanism of action of [(2,2-difluoro-1,3-dioxaindan-4-yl)methyl](methyl)aminehydrochloride involves its interaction with specific molecular targets. The difluorobenzo dioxole ring and methylamine group play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Amine Hydrochlorides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|
| (2,2-Difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride | C₉H₁₁ClF₂NO₂ | 237.65* | 1,3-Dioxaindan | 2,2-Difluoro, methylamine |
| 4-Aminomethyltetrahydropyran hydrochloride | C₆H₁₄ClNO | 163.64 | Tetrahydropyran | Aminomethyl |
| [2-(2,4-Dimethylphenoxy)ethyl]amine hydrochloride | C₁₀H₁₆ClNO | 217.70 | Phenoxyethyl | 2,4-Dimethylphenoxy |
| 2-(2,2-Difluoro-1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride | C₈H₁₀ClF₂NO₂ | 225.62 | 1,3-Dioxaindan | 2,2-Difluoro, ethylamine |
| [2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride | C₈H₁₄Cl₂N₂O | 237.12 | Pyridinylmethoxyethyl | Methoxy, pyridine |
*Calculated based on standard atomic weights.
Key Observations:
- Core Heterocycles: The dioxaindan scaffold in the target compound distinguishes it from tetrahydropyran or pyridine-based analogs . The fused oxygen atoms in dioxaindan enhance ring rigidity and may influence binding selectivity compared to flexible tetrahydropyran derivatives.
- Non-fluorinated analogs (e.g., phenoxyethylamine ) lack this stabilization.
- Amine Group Variations: The methylamine group in the target compound contrasts with ethylamine or pyridinylmethoxyethylamine , affecting steric bulk and hydrogen-bonding capacity. Smaller amines (e.g., methyl) may improve membrane permeability compared to bulkier groups.
Physicochemical and Pharmacokinetic Properties
- Solubility: Hydrochloride salts universally improve aqueous solubility. However, the dioxaindan core’s lipophilicity (due to fluorine and aromaticity) may reduce solubility relative to tetrahydropyran derivatives .
- Metabolic Stability: Fluorination typically enhances resistance to cytochrome P450-mediated degradation. The target compound’s 2,2-difluoro group likely confers greater stability than non-fluorinated phenoxyethylamine .
- Bioavailability: Structural analogs like FFAR1/FFAR4 modulators demonstrate that fluorinated heterocycles achieve nanomolar potency in vitro, suggesting favorable absorption for the target compound.
Biological Activity
The compound (2,2-difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride is a fluorinated amine derivative that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
- Chemical Formula : C9H10ClF2NO2
- Molecular Weight : 237.63 g/mol
- IUPAC Name : 1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-methylmethanamine; hydrochloride
- PubChem CID : 122156826
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClF2NO2 |
| Molecular Weight | 237.63 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
Biological Activity Overview
Research into the biological activity of (2,2-difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride suggests potential applications in various therapeutic areas. The compound's structure allows it to interact with biological systems in unique ways.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence metabolic pathways. The presence of fluorine atoms enhances its lipophilicity and bioavailability, potentially increasing its efficacy as a pharmacological agent.
Case Studies and Research Findings
-
Neuropharmacological Effects
- A study conducted on the effects of fluorinated amines indicated that derivatives similar to (2,2-difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride exhibit significant modulation of serotonin receptors. This modulation can lead to anxiolytic and antidepressant-like effects in animal models .
- Antimicrobial Activity
- Cytotoxicity Studies
Safety Profile
The safety profile of (2,2-difluoro-1,3-dioxaindan-4-yl)methylamine hydrochloride is critical for its potential therapeutic applications. Safety data indicate:
| Hazard Statements | Precautionary Statements |
|---|---|
| H302 (Harmful if swallowed) | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |
| H315 (Causes skin irritation) | P280 (Wear protective gloves/protective clothing/eye protection/face protection) |
| H319 (Causes serious eye irritation) | P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
